molecular formula C26H37N3O4 B11050392 Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11050392
M. Wt: 455.6 g/mol
InChI Key: TWOJQDXAFSMFDZ-UHFFFAOYSA-N
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Description

METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multiple steps, starting with the preparation of the piperidine derivatives. The process often includes hydrogenation, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets and pathways. The piperidine moiety plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is unique due to its complex structure, which includes multiple functional groups and a piperidine moiety

Properties

Molecular Formula

C26H37N3O4

Molecular Weight

455.6 g/mol

IUPAC Name

methyl 4-[3-[4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C26H37N3O4/c1-3-19-8-13-27(14-9-19)15-10-20-11-16-28(17-12-20)23-18-24(30)29(25(23)31)22-6-4-21(5-7-22)26(32)33-2/h4-7,19-20,23H,3,8-18H2,1-2H3

InChI Key

TWOJQDXAFSMFDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(CC1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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